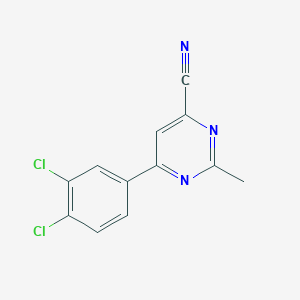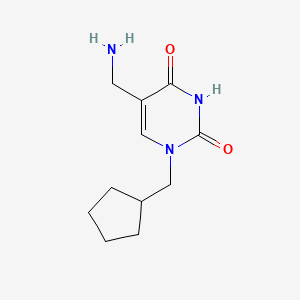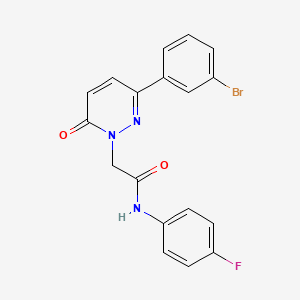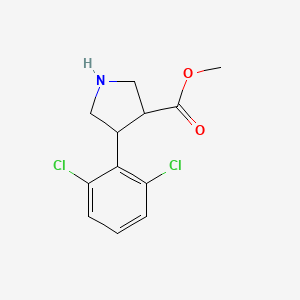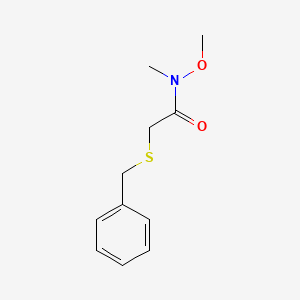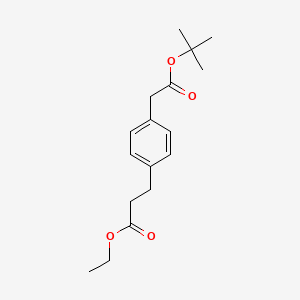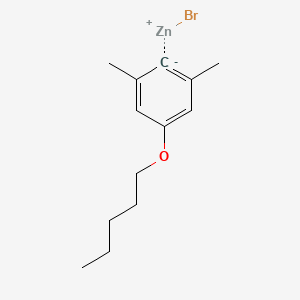![molecular formula C11H14N4 B14878725 3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14878725.png)
3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of the imidazo[1,5-a]pyridine core imparts significant biological and chemical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide typically involves cyclocondensation reactions. One common method is the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions. This reaction can lead to the formation of a mixture of regioisomers, which can be separated and purified .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The use of catalytic reduction and other efficient synthetic methodologies can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using catalytic hydrogenation or other reducing agents.
Substitution: Substitution reactions, such as nucleophilic substitution, can be carried out under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and transition metal catalysts.
Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the imidazo[1,5-a]pyridine core .
Scientific Research Applications
3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it has been shown to exhibit activity with an EC50 value of 22 nM, indicating its potency in binding to its target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: Similar in structure but differs in the nitrogen position within the ring.
Imidazo[1,2-a]pyridine: Another structural isomer with different chemical properties and applications.
Indolizine: A related heterocyclic compound with a pyridine ring fused to a five-membered ring.
Uniqueness
3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
3-propan-2-ylimidazo[1,5-a]pyridine-1-carboximidamide |
InChI |
InChI=1S/C11H14N4/c1-7(2)11-14-9(10(12)13)8-5-3-4-6-15(8)11/h3-7H,1-2H3,(H3,12,13) |
InChI Key |
RZCXZZZMSQXPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CC=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(2,6-dichlorobenzylidene)propanehydrazide](/img/structure/B14878649.png)
